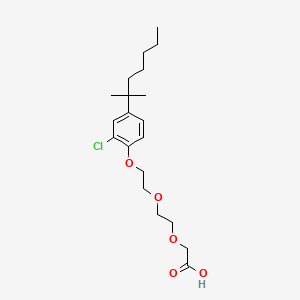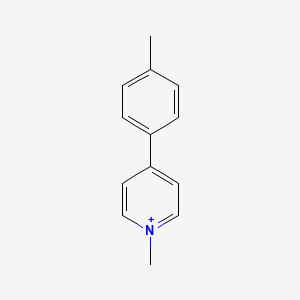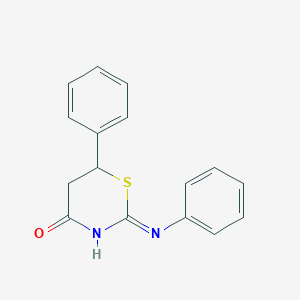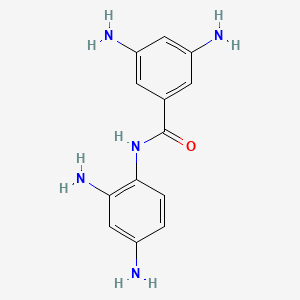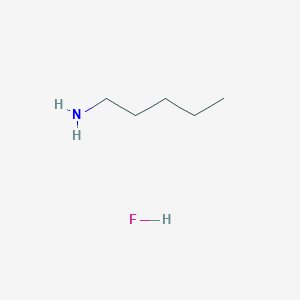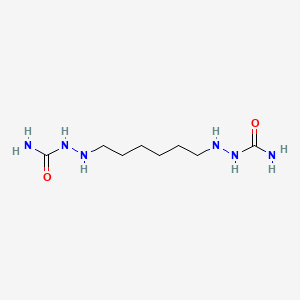
2,2'-(Hexane-1,6-diyl)di(hydrazine-1-carboxamide)
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,2’-(Hexane-1,6-diyl)di(hydrazine-1-carboxamide) is an organic compound known for its unique chemical structure and properties
Métodos De Preparación
The synthesis of 2,2’-(Hexane-1,6-diyl)di(hydrazine-1-carboxamide) typically involves the following steps:
Condensation Reaction: The initial step involves the condensation of hexane-1,6-diamine with hydrazinecarboxamide under controlled conditions.
Cyclization: The intermediate product undergoes cyclization to form the final compound.
Industrial production methods may vary, but they generally follow similar synthetic routes with optimized reaction conditions to ensure high yield and purity.
Análisis De Reacciones Químicas
2,2’-(Hexane-1,6-diyl)di(hydrazine-1-carboxamide) undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride.
Substitution: It can undergo substitution reactions where one or more hydrogen atoms are replaced by other functional groups.
Common reagents and conditions used in these reactions include acidic or basic environments, specific catalysts, and controlled temperatures. The major products formed depend on the type of reaction and the reagents used.
Aplicaciones Científicas De Investigación
2,2’-(Hexane-1,6-diyl)di(hydrazine-1-carboxamide) has several scientific research applications:
Chemistry: It is used as a cross-linking agent in the preparation of polymers and resins.
Biology: The compound is studied for its potential as a biochemical probe in various biological assays.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in treating certain diseases.
Industry: It is utilized in the production of high-energy materials and as a stabilizer in polymer manufacturing.
Mecanismo De Acción
The mechanism of action of 2,2’-(Hexane-1,6-diyl)di(hydrazine-1-carboxamide) involves its interaction with specific molecular targets and pathways. It can act as a nucleophile, participating in various biochemical reactions. The exact molecular targets and pathways depend on the specific application and the environment in which the compound is used.
Comparación Con Compuestos Similares
2,2’-(Hexane-1,6-diyl)di(hydrazine-1-carboxamide) can be compared with similar compounds such as:
1,6-Hexamethylenebis(1,1-dimethylsemicarbazide): Known for its use as a cross-linking agent in polymers.
N,N’-(Hexane-1,6-diyl)bis[3-(3,5-di-tert-butyl-4-hydroxyphenyl)propanamide]: Used as an antioxidant in polymer stabilization.
Propiedades
Número CAS |
104630-83-3 |
|---|---|
Fórmula molecular |
C8H20N6O2 |
Peso molecular |
232.28 g/mol |
Nombre IUPAC |
[6-(2-carbamoylhydrazinyl)hexylamino]urea |
InChI |
InChI=1S/C8H20N6O2/c9-7(15)13-11-5-3-1-2-4-6-12-14-8(10)16/h11-12H,1-6H2,(H3,9,13,15)(H3,10,14,16) |
Clave InChI |
JVLSABVEZRZJHU-UHFFFAOYSA-N |
SMILES canónico |
C(CCCNNC(=O)N)CCNNC(=O)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2-[1-(Methylsulfanyl)ethyl]oxolane](/img/structure/B14329660.png)
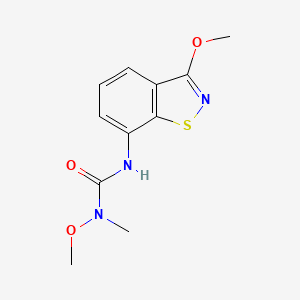
![Nonanal, 3-[[(1,1-dimethylethyl)dimethylsilyl]oxy]-](/img/structure/B14329668.png)
![4-[3,3,4,4,5,5,5-Heptafluoro-2,2-bis(trifluoromethyl)pentyl]benzonitrile](/img/structure/B14329672.png)
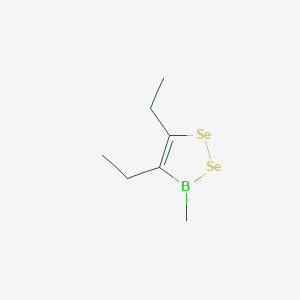
![2-[1-(2,6-Dimethylphenyl)ethylideneamino]guanidine](/img/structure/B14329689.png)
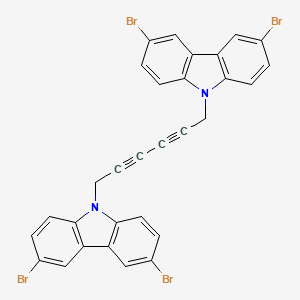
![3-[(3-Hydrazinylbenzene-1-sulfonyl)amino]benzene-1-sulfonic acid](/img/structure/B14329710.png)
